
2-Bromo-6-isopropylpyridine
Overview
Description
2-Bromo-6-isopropylpyridine is a chemical compound with the CAS Number: 1037223-35-0 . It has a molecular weight of 200.08 and its IUPAC name is this compound . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
This compound is a colorless to light-yellow liquid . It has a molecular weight of 200.08 .Scientific Research Applications
Bromination Methods
- Bromination reactions in specific mediums can yield bromo derivatives substituted in the pyridine nucleus with excellent yields. These methods are considered satisfactory for synthetic applications (L. V. D. Does & H. J. Hertog, 2010).
Spectroscopic and Optical Studies
- Spectroscopic characterization of bromo-pyridine derivatives, including 5-Bromo-2-(trifluoromethyl)pyridine, provides valuable insights into their molecular structure and potential applications in various fields (H. Vural & M. Kara, 2017).
Synthesis of Novel Derivatives
- Suzuki cross-coupling reactions have been utilized to synthesize novel pyridine derivatives, which are investigated for their potential as chiral dopants for liquid crystals and other biological activities (Gulraiz Ahmad et al., 2017).
Photoreactive Properties
- The photochemistry of certain bromo-naphthols, which can form electrophilic carbene intermediates, suggests potential applications in synthetic chemistry (L. Pretali et al., 2009).
Application in Liquid Crystal Synthesis
- Pyridinylstannanes derived from bromopyridines have been shown to be suitable for further functionalization in the synthesis of liquid crystalline materials (Y. Getmanenko & R. Twieg, 2008).
Electrocatalytic Applications
- The electrocatalytic synthesis of aminonicotinic acid using bromopyridine derivatives has been explored, indicating potential applications in electrochemistry (A. Gennaro et al., 2004).
Biomimetic Metal Ion Chelates
- The synthesis of bromine-substituted pyridine precursors is of interest for immobilizing biomimetic metal ion chelates on functionalized carbons, mimicking metalloenzymes (Troy T. Handlovic et al., 2021).
Substitution Reactions
- Directed deprotonation-transmetalation methods have been developed for substituted pyridines, which is significant for creating complex organic molecules (G. Karig et al., 2001).
Safety and Hazards
The safety information for 2-Bromo-6-isopropylpyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-isopropylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in halogenation and dehalogenation reactions . These interactions are crucial for the formation of specific chemical bonds and the overall stability of the synthesized compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of essential metabolites. Additionally, this compound can affect cell signaling pathways by binding to specific receptors or enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, this compound may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the production of key metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, such as storage under inert gas at low temperatures . Prolonged exposure to environmental factors, such as light and heat, can lead to its degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health . At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by enzymes involved in halogenation reactions, leading to the formation of intermediate products that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions . For instance, this compound may accumulate in the mitochondria, where it can influence metabolic processes and energy production .
Properties
IUPAC Name |
2-bromo-6-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBUFPXDJYBELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671717 | |
| Record name | 2-Bromo-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037223-35-0 | |
| Record name | 2-Bromo-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


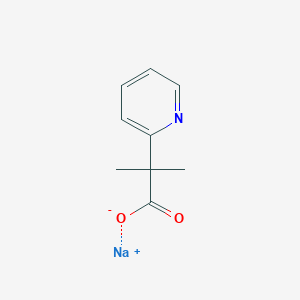
![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)
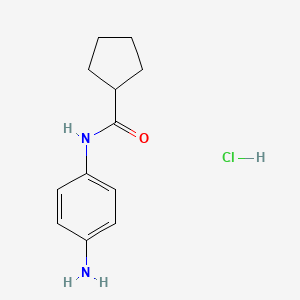
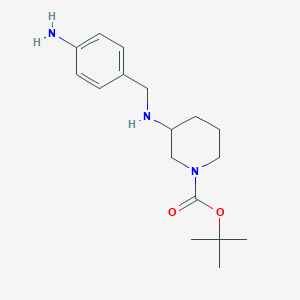

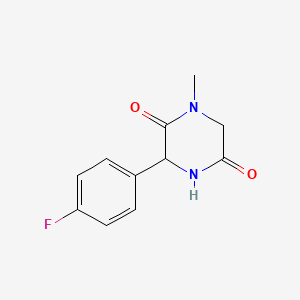
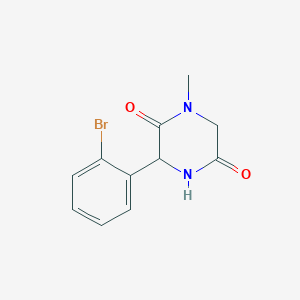
![3-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1440162.png)
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)


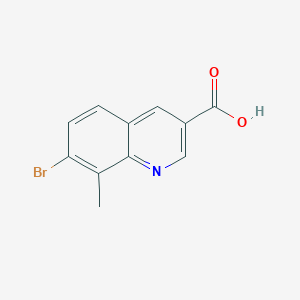
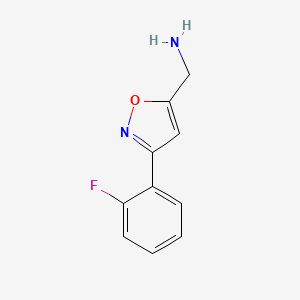
![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)
